rel-(2S,3R)-2-Amino-4-fluoro-3-hydroxybutanoicacid
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Overview
Description
rel-(2S,3R)-2-Amino-4-fluoro-3-hydroxybutanoicacid is a chiral compound with significant potential in various scientific fields. Its unique stereochemistry and functional groups make it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(2S,3R)-2-Amino-4-fluoro-3-hydroxybutanoicacid typically involves diastereodivergent asymmetric Michael-alkylation reactions using chiral N,N′-dioxide/metal complexes as catalysts . These reactions proceed via the intramolecular trapping of the chiral aza-ortho-xylylene intermediate or direct SN2 substitution . The reaction conditions are carefully controlled to achieve high yields, diastereoselectivities, and enantioselectivities.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of asymmetric synthesis and chiral catalysis used in laboratory settings can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
rel-(2S,3R)-2-Amino-4-fluoro-3-hydroxybutanoicacid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution of the fluorine atom can produce various substituted derivatives.
Scientific Research Applications
rel-(2S,3R)-2-Amino-4-fluoro-3-hydroxybutanoicacid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric catalysis.
Biology: Its unique structure makes it a valuable tool for studying molecular interactions and enzyme mechanisms.
Mechanism of Action
The mechanism of action of rel-(2S,3R)-2-Amino-4-fluoro-3-hydroxybutanoicacid involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting CDKs, it can modulate cell proliferation and apoptosis, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to rel-(2S,3R)-2-Amino-4-fluoro-3-hydroxybutanoicacid include:
rel-(2S,3R)-Voruciclib: An enantiomer of Voruciclib, an orally active CDK inhibitor.
(2S,3R)-3-Methylglutamate: A biologically significant amino acid used in the study of excitatory amino acid transporters.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with specific molecular targets makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C4H8FNO3 |
---|---|
Molecular Weight |
137.11 g/mol |
IUPAC Name |
(2S,3R)-2-amino-4-fluoro-3-hydroxybutanoic acid |
InChI |
InChI=1S/C4H8FNO3/c5-1-2(7)3(6)4(8)9/h2-3,7H,1,6H2,(H,8,9)/t2-,3-/m0/s1 |
InChI Key |
GTFWIYJIEXNAOL-HRFVKAFMSA-N |
Isomeric SMILES |
C([C@@H]([C@@H](C(=O)O)N)O)F |
Canonical SMILES |
C(C(C(C(=O)O)N)O)F |
Origin of Product |
United States |
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